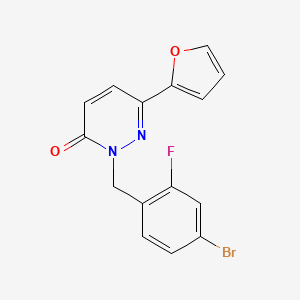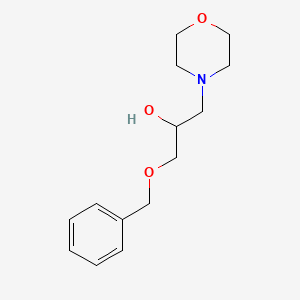![molecular formula C17H19N3O4S B15105529 N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide](/img/structure/B15105529.png)
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring, a phenoxy group, and a hydrazinylcarbonothioyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction between 4-(propan-2-yl)phenol and chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-(propan-2-yl)phenoxyacetic acid.
Hydrazide Formation: The reaction of 4-(propan-2-yl)phenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Thiosemicarbazide Formation: The reaction of the hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide to form the thiosemicarbazide derivative.
Cyclization: The final step involves the cyclization of the thiosemicarbazide derivative with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or furan ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
科学的研究の応用
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, leading to its anticancer effects.
類似化合物との比較
Similar Compounds
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]benzamide: Similar structure but with a benzamide group instead of a furan ring.
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-[(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonothioyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H19N3O4S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
N-[[[2-(4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19N3O4S/c1-11(2)12-5-7-13(8-6-12)24-10-15(21)19-20-17(25)18-16(22)14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,19,21)(H2,18,20,22,25) |
InChIキー |
XDZJIFFODYKDLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15105465.png)
![N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15105469.png)
![2-{[1-(2,5-dimethylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B15105481.png)
![ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B15105487.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B15105488.png)

![1-({5-[(2,4-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylpropan-2-one](/img/structure/B15105506.png)
![N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B15105508.png)
methanone](/img/structure/B15105511.png)
![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15105522.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B15105524.png)
![2-[4-(difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B15105539.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15105543.png)
